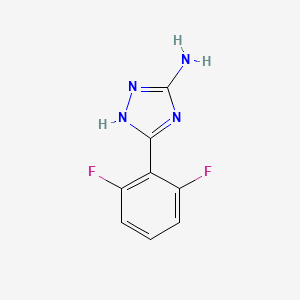

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring

Vorbereitungsmethoden

The synthesis of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and triazole derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 2,6-difluoroaniline with a triazole derivative under controlled temperature and pressure conditions.

Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperature, pressure, and pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit strong activity against various fungal pathogens. For instance, studies indicate that compounds containing the triazole ring can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The specific compound 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine has been evaluated for its antifungal efficacy and shows promise in treating fungal infections.

Antibacterial Properties

In addition to antifungal effects, triazole derivatives have been investigated for their antibacterial activities. A study highlighted the synthesis of various triazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis and other resistant bacterial strains . The incorporation of the difluorophenyl group enhances the lipophilicity and biological activity of these compounds.

Antiviral Potential

Triazole compounds have also been explored as antiviral agents. The synthesis of this compound has been linked to antiviral activity against RNA and DNA viruses. Research indicates that modifications in the triazole structure can lead to enhanced antiviral efficacy .

Agricultural Applications

Fungicides

The agricultural sector has utilized triazole compounds as fungicides due to their ability to inhibit fungal growth in crops. The application of this compound in agriculture could potentially improve crop yields by providing effective protection against fungal diseases .

Herbicides

Research has indicated that certain triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. The potential use of this compound in herbicidal formulations is under investigation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Cristalli et al. (2020) | Antifungal Activity | Synthesized triazole derivatives showed significant inhibition against Candida albicans with IC50 values below 10 µM. |

| Pautus et al. (2019) | Antibacterial Activity | Evaluated a series of triazoles against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5 µg/mL. |

| Akerblom et al. (2021) | Antiviral Potential | Identified broad-spectrum antiviral activity in modified triazole compounds at non-toxic concentrations in vitro. |

Wirkmechanismus

The mechanism of action of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways.

Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

Pathways Involved: The specific pathways involved depend on the biological context and the target organism. For example, in antimicrobial applications, it may disrupt the synthesis of essential cellular components in microorganisms.

Vergleich Mit ähnlichen Verbindungen

3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound also contains a difluorophenyl group but differs in its overall structure and properties.

2,6-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, but with different functional groups and applications.

3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: This compound has a quinazoline moiety and exhibits different biological activities.

Biologische Aktivität

3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and antiviral agent. The presence of the difluorophenyl group enhances its biological profile by influencing its interaction with biological targets.

- IUPAC Name: 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine

- Molecular Formula: C8H6F2N4

- Molecular Weight: 196.16 g/mol

- CAS Number: 1016713-07-7

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial organisms. It may inhibit enzyme activity critical for microbial survival or disrupt cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Activity

A study conducted by Mohammed et al. demonstrated that triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin .

Antifungal Efficacy

In another investigation, this compound was tested against various fungal strains. Results indicated that it effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent .

Cytotoxic Effects on Cancer Cells

Research has revealed that this triazole derivative can induce cytotoxic effects in certain cancer cell lines. In vitro studies indicated that it may trigger apoptosis through mitochondrial pathways .

Toxicity Profile

The toxicity assessments performed on animal models indicate low toxicity levels for this compound. A study reported no significant adverse effects after subcutaneous administration at a dose of 40 mg/kg in guinea pigs . This suggests a favorable safety profile for further development.

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLRDMAPXDEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=NN2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.